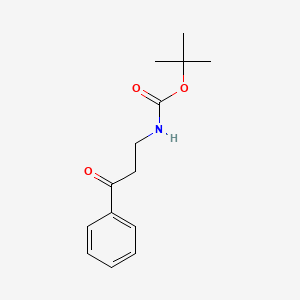

tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxo-3-phenylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVALDZADVCHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591102 | |

| Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333387-97-6 | |

| Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

The following technical guide is structured to provide a comprehensive, rigorous analysis of the structural elucidation of tert-butyl (3-oxo-3-phenylpropyl)carbamate. It is designed for researchers requiring definitive characterization data and synthetic context.

CAS Registry Number: 333387-97-6 Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol

Executive Summary

tert-Butyl (3-oxo-3-phenylpropyl)carbamate (also known as

Synthetic Context & Pathway

To understand the impurities and structural nuances, one must understand the genesis of the molecule. The most robust route for high-purity isolation involves the protection of the Mannich base salt.

Synthesis Workflow

The synthesis typically proceeds via the Mannich reaction of acetophenone, followed by

Figure 1: Synthetic pathway and potential degradation route via Retro-Michael elimination.

Critical Experimental Protocol

Objective: Synthesis of C₁₄H₁₉NO₃ from 3-aminopropiophenone hydrochloride.

-

Suspension: Suspend 3-aminopropiophenone hydrochloride (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

-

Neutralization: Add Triethylamine (TEA) (2.2 eq) dropwise at 0°C. Note: The solution will clear as the free amine is liberated.

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in minimal DCM.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The polar starting material (baseline) converts to a less polar spot (Rf ~0.5).

-

Workup: Wash with 5% citric acid (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine.

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/Et₂O if necessary to remove residual Boc₂O.

Structural Elucidation & Characterization

The confirmation of structure C₁₄H₁₉NO₃ requires validating three distinct moieties: the aromatic ketone, the ethylene linker, and the carbamate.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the integrity of the two carbonyl systems. A single carbonyl peak is a sign of failure (deprotection or reduction).

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| N-H Stretch | 3350–3400 | Broad, medium intensity (Amide II). |

| C=O (Carbamate) | 1690–1710 | Sharp, distinct from ketone. |

| C=O (Ketone) | 1675–1685 | Lower frequency due to conjugation with the phenyl ring. |

| C=C (Aromatic) | 1580–1600 | Characteristic aromatic skeletal vibrations. |

| C-H (Aliphatic) | 2900–2980 | Methyl stretches from the tert-butyl group. |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton. The 3-oxo-3-phenylpropyl chain creates a distinct

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (Ortho) | 7.90 – 7.98 | Multiplet (d) | 2H | Deshielded by the adjacent carbonyl (anisotropy). |

| Ar-H (Meta/Para) | 7.40 – 7.60 | Multiplet | 3H | Standard aromatic range. |

| NH | 5.00 – 5.20 | Broad Singlet | 1H | Exchangeable; shift varies with concentration. |

| N-CH₂ | 3.50 – 3.58 | Quartet/Triplet | 2H | Deshielded by Nitrogen; couples with adjacent CH₂ and NH. |

| CO-CH₂ | 3.15 – 3.25 | Triplet | 2H | Deshielded by Ketone; distinct from N-CH₂. |

| Boc-CH₃ | 1.43 | Singlet | 9H | Intense diagnostic peak for the protecting group. |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyls: Two signals are required.[1] Ketone (~198 ppm) and Carbamate (~156 ppm).

-

Aromatic: Four signals (ipso, ortho, meta, para) in the 128–137 ppm range.

-

Aliphatic:

-

C-O (Boc): ~79 ppm (Quaternary).

-

N-CH₂: ~35–36 ppm.[2]

-

CO-CH₂: ~38–40 ppm.

-

CH₃ (Boc): ~28.4 ppm.

-

Mass Spectrometry (ESI-MS)

Boc-protected compounds often fragment in the source. Analysis must account for the labile nature of the tert-butyl group.

-

Molecular Ion:

m/z (Dominant in ESI+). -

Protonated Ion:

m/z (Often weak). -

Fragment:

m/z (Loss of 100 Da). -

Fragment:

m/z (Loss of 56 Da).

Logic of Connectivity (Graphviz Visualization)

The following diagram illustrates the NMR coupling logic used to assemble the structure from spectral data.

Figure 2: NMR connectivity logic. Solid lines indicate scalar coupling (COSY); dashed lines indicate long-range correlation (HMBC).

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, specific degradation pathways must be monitored.

-

Phenyl Vinyl Ketone (PVK): Under basic conditions or high heat, the molecule can undergo

-elimination (retro-Michael), releasing Boc-amide and generating PVK.-

Detection: Appearance of vinylic protons (multiplets at 5.8–6.4 ppm) in ¹H NMR.

-

-

Deprotected Amine: Loss of the Boc group due to trace acid.

-

Detection: Loss of the 1.43 ppm singlet; appearance of broad amine peaks.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15087934, tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate. Retrieved from [Link]

-

CP Lab Safety. tert-Butyl (3-Oxo-3-phenylpropyl)carbamate Specifications (CAS 333387-97-6). Retrieved from [Link][3]

Sources

A Technical Guide to the Purity Analysis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the purity analysis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate, a key building block in pharmaceutical synthesis. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, establishing a self-validating system for robust and reliable purity assessment. It integrates established analytical techniques, potential impurity profiling based on synthetic routes, and a rigorous method validation strategy grounded in regulatory guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality and consistency of this critical raw material.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

Tert-Butyl (3-oxo-3-phenylpropyl)carbamate (CAS No. 333387-97-6) is a vital intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a ketone, a phenyl group, and a Boc-protected amine, makes it a versatile precursor for creating complex molecular architectures. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can have unforeseen pharmacological or toxicological effects, and can negatively impact the yield and reproducibility of subsequent synthetic steps.

Therefore, a robust and well-validated analytical strategy for purity determination is paramount. This guide will explore a multi-pronged approach to the purity analysis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate, ensuring a comprehensive understanding of its purity profile.

Table 1: Physicochemical Properties of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

| Property | Value | Source |

| CAS Number | 333387-97-6 | [1] |

| Molecular Formula | C14H19NO3 | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 59.0 to 63.0 °C | |

| Purity (typical) | >98.0% (by HPLC) |

Understanding the Impurity Landscape: A Synthesis-Based Approach

A crucial aspect of purity analysis is the anticipation of potential impurities. These often arise from the synthetic route employed. While specific manufacturing processes are proprietary, a general understanding of carbamate synthesis allows for the prediction of likely process-related impurities. A common synthetic pathway to analogous carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride) or the reduction of a nitro group followed by protection.[2][3]

Potential Impurities could include:

-

Unreacted Starting Materials: Such as the precursor amine or di-tert-butyl dicarbonate.

-

Byproducts of the Boc-protection step: Including tert-butanol and carbon dioxide.

-

Over- or under-reduced species: If a reduction step is involved (e.g., from a nitro-precursor), the corresponding nitro-compound or other reduction intermediates could be present.[2]

-

Degradation Products: The ketone functionality could be susceptible to reduction, and the carbamate bond can be labile under certain conditions.

A thorough understanding of the synthetic process is the first line of defense in developing a specific and sensitive analytical method.

A Multi-Modal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and is frequently cited for the analysis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for method development.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective for separating compounds with varying polarities. The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 254 nm) is appropriate.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

Causality behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for moderately polar organic molecules like the target compound.

-

Gradient Elution: This is crucial for resolving impurities with a wide range of polarities that may be present, from polar starting materials to non-polar byproducts.

-

Acidified Mobile Phase: The acid suppresses the ionization of any free amine or other ionizable groups, leading to sharper, more symmetrical peaks and improved reproducibility.

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and the identification of impurities. Both ¹H and ¹³C NMR should be employed.

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments. Key expected signals for tert-Butyl (3-oxo-3-phenylpropyl)carbamate include:

-

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[4]

-

Multiplets in the aromatic region (around 7-8 ppm) corresponding to the protons of the phenyl group.

-

Signals corresponding to the propyl chain protons.

-

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The presence of the carbonyl carbon of the ketone and the carbamate, as well as the distinct carbons of the tert-butyl and phenyl groups, can be confirmed.

The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. For example, signals corresponding to residual solvents or structurally related byproducts can often be identified and, in some cases, quantified using a quantitative NMR (qNMR) approach.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation and the identification of unknown impurities.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like carbamates and typically yields the protonated molecule [M+H]⁺. For tert-Butyl (3-oxo-3-phenylpropyl)carbamate, this would be expected at m/z 250.14.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. A characteristic fragmentation of carbamates involves the loss of the Boc group.

By coupling a chromatographic separation technique like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with mass spectrometry (LC-MS), one can obtain the mass spectra of separated impurities, which is a powerful tool for their identification.

The Pillar of Trustworthiness: A Framework for Method Validation

Describing a protocol is insufficient; the method must be proven to be reliable for its intended purpose. This is achieved through rigorous method validation, guided by internationally recognized standards such as the ICH Q2(R1) guidelines.[5][6] The objective of analytical procedure validation is to demonstrate its suitability for its intended purpose.[7]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

A Senior Application Scientist's Guide to tert-Butyl (3-oxo-3-phenylpropyl)carbamate in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate, a versatile bifunctional molecule that has garnered significant attention in organic synthesis. We will explore its synthesis, the strategic importance of its constituent functional groups—the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive β-amino ketone core—and its application as a pivotal building block in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles relevant to pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique properties for efficient and elegant synthetic strategies.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, reagents that offer a combination of stability and controlled reactivity are invaluable. Tert-Butyl (3-oxo-3-phenylpropyl)carbamate, with its molecular formula C14H19NO3, is a prime example of such a molecule.[1] It is classified as an organic building block and is also known by its synonym, (3-Oxo-3-phenylpropyl)carbamic Acid tert-Butyl Ester.[1][2]

At its core, the molecule is a β-amino ketone, a structural motif of increasing importance in the synthesis of bioactive molecules and natural products.[3] The strategic brilliance of this reagent lies in the deliberate masking of its amine functionality with a tert-butyloxycarbonyl (Boc) group. This protecting group imparts stability under a wide range of conditions, particularly basic and nucleophilic environments, while allowing for clean and efficient deprotection under acidic conditions.[4][5] This "split personality"—a stable, manageable solid that can be unmasked to reveal a reactive amino ketone—is the key to its utility.

This guide will deconstruct the synthesis of this reagent, elucidate the mechanics of its protection/deprotection chemistry, and showcase its power in the synthesis of valuable heterocyclic structures.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use in the laboratory. The key characteristics of tert-Butyl (3-oxo-3-phenylpropyl)carbamate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C14H19NO3 | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | White to Light yellow powder/crystal | [2] |

| Purity (HPLC) | >98.0% | [2] |

| Melting Point | 59.0 to 63.0 °C | [2] |

| CAS Number | 333387-97-6 | [1][2] |

Synthesis: The Mannich Reaction as the Gateway

The most common and efficient route to tert-Butyl (3-oxo-3-phenylpropyl)carbamate and other β-amino ketones is the Mannich reaction.[6][7] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6] In this specific case, it is a three-component condensation of acetophenone (the carbonyl compound with an acidic α-proton), formaldehyde (a non-enolizable aldehyde), and an amine (tert-butyl carbamate).[6][8][9]

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and tert-butyl carbamate. Acetophenone then adds to this electrophilic iminium ion to form the final product.

Conceptual Workflow for Synthesis

Caption: Synthesis via the Mannich Reaction.

Exemplary Laboratory Protocol: Synthesis of a β-Amino Ketone

While a specific protocol for the title compound is proprietary, a general, field-proven method for a three-component Mannich reaction is as follows. This can be adapted by the skilled researcher.[8][9]

-

Iminium Ion Formation: To a solution of the amine or carbamate (1.0 eq) and the non-enolizable aldehyde (e.g., paraformaldehyde, 1.1 eq) in a suitable solvent like ethanol or acetonitrile, add a catalytic amount of acid (e.g., HCl). Stir at room temperature for 30 minutes.

-

Condensation: Add the ketone with an enolizable proton (e.g., acetophenone, 1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure β-amino ketone.

The Chemistry of the Boc Group: A Shield for the Amine

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis.[10] Its popularity stems from its ease of installation and, more importantly, its selective and clean removal under specific conditions.

Mechanism of Protection

The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA).[10] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[10] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes to the stable byproducts carbon dioxide and tert-butoxide.

The Critical Role of Deprotection

The true synthetic utility of the Boc group is realized during its removal. It is exceptionally stable to bases and most nucleophiles but is readily cleaved by strong acids.[4][5] This orthogonality allows chemists to perform extensive modifications on other parts of the molecule without affecting the protected amine.

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This protonation facilitates the collapse of the protecting group, releasing a stable tert-butyl cation and a carbamic acid intermediate.[10][12][13] The carbamic acid is inherently unstable and rapidly decarboxylates (loses CO₂) to furnish the free amine.[10][13]

Boc Deprotection Workflow

Caption: Acid-catalyzed Boc Deprotection Mechanism.

Standard Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by TLC. The reaction produces CO₂ gas, so a closed system should not be used.[10]

-

Quenching & Extraction: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Causality Note: The use of a strong acid like TFA is crucial because it is potent enough to protonate the carbamate oxygen, initiating the cleavage. The formation of the highly stable tert-butyl cation is the thermodynamic driving force for this step.[12] Scavengers like triethylsilane or anisole are sometimes added to trap the tert-butyl cation, preventing it from causing side reactions (alkylation) with nucleophilic sites on the substrate.[5]

Applications in Synthesis: A Gateway to Heterocycles

With the Boc group removed, the resulting 3-amino-1-phenylpropan-1-one is a versatile intermediate. The presence of both a nucleophilic amine and an electrophilic ketone in a 1,3-relationship makes it an ideal precursor for the synthesis of six-membered nitrogen-containing heterocycles, such as piperidines.

Synthesis of Substituted Piperidines

The synthesis of piperidine rings, a common scaffold in many pharmaceuticals, can be elegantly achieved from tert-Butyl (3-oxo-3-phenylpropyl)carbamate in a two-step sequence.

-

Reduction of the Ketone: The ketone is first reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This creates a 1,3-amino alcohol precursor (still with the Boc protecting group).

-

Deprotection and Cyclization: Subsequent treatment with acid removes the Boc group. The newly liberated primary amine can then undergo an intramolecular nucleophilic substitution (an SN2 reaction), displacing the hydroxyl group (which is protonated by the acid to form a good leaving group, H₂O) to form the piperidine ring.

Workflow for Piperidine Synthesis

Caption: Pathway to Piperidines from the Carbamate.

This strategy highlights the synthetic power of tert-Butyl (3-oxo-3-phenylpropyl)carbamate. It serves as a stable, easy-to-handle synthon for a reactive β-amino ketone, which can be unmasked and manipulated in a controlled fashion to build complex and valuable molecular frameworks. Its use has been noted as an intermediate in the synthesis of pharmaceuticals like Lacosamide.[14]

Conclusion

Tert-Butyl (3-oxo-3-phenylpropyl)carbamate is more than just a chemical reagent; it is a strategic tool for the modern organic chemist. Its value is rooted in the clever integration of a robust amine protecting group with a synthetically versatile ketone functionality. This design allows for the controlled, stepwise construction of complex molecules, particularly nitrogen-containing heterocycles that form the backbone of many therapeutic agents. By understanding the principles of its synthesis, the nuances of its protection/deprotection chemistry, and the reactivity of its core structure, researchers and drug development professionals can unlock new efficiencies and possibilities in their synthetic endeavors.

References

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

CP Lab Safety. tert-Butyl (3-Oxo-3-phenylpropyl)carbamate, min 98%, 100 mg. Available from: [Link]

-

YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. Available from: [Link]

-

NIH National Library of Medicine. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

PubChem. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. Available from: [Link]

-

NIH National Library of Medicine. Mechanism of action of organophosphorus and carbamate insecticides. Available from: [Link]

-

ResearchGate. Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

ACS Publications. Synthesis of β-Amino Ketones by Addition of Aryl Methyl Ketones to Sulfinimines: Application to the Total Synthesis of HPA-12, Norsedamine, and Sedamine. Available from: [Link]

-

PubChem. tert-Butyl 3-oxo-3-phenylpropanoate | C13H16O3 | CID 179643. Available from: [Link]

-

NIH National Library of Medicine. Carbamate Toxicity - StatPearls. Available from: [Link]

-

ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]

-

RSC Publishing. Recent progress in the chemistry of β-aminoketones. (2022). Available from: [Link]

-

NIH National Library of Medicine. tert-Butyl N-(thiophen-2-yl)carbamate. Available from: [Link]

-

NIH National Library of Medicine. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. (2018). Available from: [Link]

-

PubMed. Synthesis of Benzo-Fused Sulfonimidate Heterocycles. Available from: [Link]

-

YouTube. The Mannich Reaction. (2020). Available from: [Link]

-

NIH National Library of Medicine. tert-Butyl carbamate. Available from: [Link]

-

PubChem. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. tert-Butyl (3-Oxo-3-phenylpropyl)carbamate | 333387-97-6 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Technical Assessment: Chemical Stability Profile of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Executive Summary

This technical guide provides a comprehensive stability assessment of tert-Butyl (3-oxo-3-phenylpropyl)carbamate , a critical intermediate often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine and Fluoxetine analogs.

As a Senior Application Scientist, my assessment characterizes this molecule as conditionally stable . While chemically robust under ambient, neutral conditions, it exhibits distinct vulnerabilities to acidic environments (Boc-deprotection) and thermal stress (retro-Michael elimination). Notably, its relatively low melting point (59–63 °C) necessitates strict cold-chain management to prevent physical state transitions that accelerate chemical degradation.

Key Stability Indicators:

-

Acid Lability: High (Boc group cleavage).

-

Thermal Stability: Moderate (Stable <40°C; Decomposes >100°C; Melts ~60°C).

-

Base Stability: Moderate (Susceptible to retro-Michael addition at high pH/Temp).

-

Photosensitivity: Moderate (Acetophenone moiety is a known triplet sensitizer).

Molecular Architecture & Stability Determinants

To predict stability, we must deconstruct the molecule into its reactive pharmacophores. The chemical structure,

Structural Zones

-

The Protecting Group (tert-Butoxycarbonyl): The "Boc" group is the primary stability weak point. It is designed to be acid-labile. In storage, trace acidity (e.g., from HCl vapors in a shared chemical cabinet) can catalyze autocatalytic deprotection.

-

The Linker (

-Amino Ketone): The propyl chain connecting the nitrogen to the phenyl ketone creates a "Mannich base" motif. Although the carbamate nitrogen is less basic than a free amine, the -

The Chromophore (Acetophenone): The phenyl ketone provides UV absorption (~254 nm), making UV-detection easy, but also rendering the molecule susceptible to Norrish Type I/II photocleavage if exposed to high-intensity UV light.

Degradation Pathways & Mechanisms

Understanding how the molecule fails is more important than knowing if it fails. Below are the two primary degradation mechanisms.

Pathway A: Acidolytic Cleavage (The Primary Risk)

The most common degradation route is the loss of the Boc group. This reaction is first-order with respect to acid concentration.

-

Mechanism: Protonation of the carbamate carbonyl oxygen

Collapse to form a tert-butyl cation and carbamic acid -

Byproducts: Isobutylene (gas),

(gas), and the amine salt (solid). -

Visual Indicator: Gas evolution (pressure buildup in sealed vials) and a change in physical appearance from crystalline to sticky gum (due to melting point depression by impurities).

Pathway B: Retro-Michael Elimination (The Thermal Risk)

Under basic conditions or elevated temperatures (>80°C), the molecule can undergo a retro-Michael reaction.

-

Mechanism: Abstraction of an

-proton (next to the ketone) or thermal excitation leads to the elimination of the carbamate. -

Byproducts: Phenyl Vinyl Ketone (highly reactive electrophile) and tert-Butyl carbamate.

Visualization of Degradation Logic

Figure 1: Dual degradation pathways showing Acid Hydrolysis (Blue path) and Retro-Michael Elimination (Red path).

Experimental Protocols for Stability Validation

As scientists, we do not trust; we verify. The following protocols are designed to validate the quality of your specific batch.

Protocol A: Forced Degradation Stress Test

This rapid assay determines if your compound is suitable for downstream processing (e.g., reductive amination).

-

Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).

-

Acid Stress: Add 100 µL of 1M HCl. Incubate at RT for 1 hour.

-

Expectation: Rapid appearance of the de-Boc amine (lower retention time on C18).

-

-

Base Stress: Add 100 µL of 1M NaOH. Incubate at 50°C for 1 hour.

-

Expectation: Appearance of Phenyl Vinyl Ketone (UV active, very low retention or polymerization) and Boc-amide.

-

-

Oxidative Stress: Add 10 µL 30%

.-

Expectation: Minimal degradation (Benzylic position is oxidized only under forcing conditions).

-

Protocol B: HPLC Method for Impurity Profiling

Standard UV detection is highly effective here due to the phenyl chromophore.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6x100mm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Do NOT use TFA if analyzing Boc-stability, as TFA degrades the sample on-column) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm (Phenyl absorption) |

| Column Temp | 30°C (Keep low to prevent thermal degradation during run) |

Storage & Handling Directives

Based on the physicochemical properties (MP ~60°C) and chemical reactivity, the following "Golden Rules" apply.

The "15-Degree" Rule

Critical: Do not store this compound at room temperature if your lab fluctuates above 25°C.

-

Recommended: Refrigerator (

to -

Reasoning: The melting point is relatively low (

). Storage near ambient temperature can lead to "sintering" (partial surface melting), which drastically increases the surface area available for moisture absorption and oxidation.

Acid Isolation

Never store this compound in the same secondary container as volatile acids (HCl, TFA, Acetic Acid). The Boc group acts as an "acid sponge," leading to slow, invisible degradation until the bottle is opened and found pressurized with isobutylene.

Handling Workflow

Figure 2: Intake and handling decision tree to ensure material integrity.

References

-

TCI Chemicals. Product Specification: tert-Butyl (3-Oxo-3-phenylpropyl)carbamate (CAS 333387-97-6).[1][2] Accessed October 2023. [Source](https://

Sources

The Synthetic Journey of a Versatile Building Block: A Technical Guide to tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Foreword: Unveiling a Key Intermediate in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups and the efficient synthesis of versatile molecular scaffolds are paramount. tert-Butyl (3-oxo-3-phenylpropyl)carbamate, a seemingly unassuming molecule, represents a cornerstone in the synthesis of a multitude of biologically active compounds. Its structure, featuring a reactive β-aminoketone core masked by the robust yet readily cleavable tert-butyloxycarbonyl (Boc) protecting group, offers chemists a reliable and adaptable building block for the construction of complex molecular architectures. This in-depth technical guide delves into the historical context of its discovery, dissects the intricacies of its synthesis, and explores its applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity.

A Historical Perspective: The Legacy of the Mannich Reaction

While a singular "discovery" paper for tert-Butyl (3-oxo-3-phenylpropyl)carbamate is not readily identifiable in the annals of chemical literature, its conceptual origins are firmly rooted in the rich history of the Mannich reaction . First documented by the German chemist Carl Mannich in 1912, this venerable three-component condensation reaction provides a powerful method for the aminomethylation of an acidic proton located alpha to a carbonyl group.[1]

The classical Mannich reaction involves the condensation of a primary or secondary amine (or ammonia), formaldehyde, and a carbonyl compound, such as a ketone or aldehyde, to yield a β-amino carbonyl compound, famously known as a "Mannich base".[2] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the carbonyl compound.

The synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate is a modern iteration of this classic transformation, where tert-butyl carbamate serves as the nitrogen source, providing the Boc-protected amine functionality directly. This strategic choice obviates the need for a separate protection step after the formation of the β-amino ketone, streamlining the synthetic process and enhancing overall efficiency.

The Cornerstone of Synthesis: The Mannich Reaction in Detail

The most probable and historically significant route to tert-Butyl (3-oxo-3-phenylpropyl)carbamate is through a Mannich reaction involving acetophenone, formaldehyde, and tert-butyl carbamate. This one-pot, three-component condensation offers an atom-economical and convergent approach to the target molecule.

Mechanistic Insights: A Step-by-Step Examination

The causality behind this synthetic choice lies in the well-understood and reliable mechanism of the Mannich reaction. The process can be dissected into three key stages:

-

Iminium Ion Formation: In the presence of an acid or base catalyst, formaldehyde reacts with tert-butyl carbamate to form a reactive Eschenmoser's salt-like iminium ion intermediate. The Boc group, being electron-withdrawing, enhances the electrophilicity of the iminium carbon.

-

Enolization of Acetophenone: Acetophenone, possessing acidic α-protons, undergoes enolization to form its corresponding enol or enolate. This nucleophilic species is poised to react with the electrophilic iminium ion.

-

Carbon-Carbon Bond Formation: The enol of acetophenone attacks the iminium ion, leading to the formation of the carbon-carbon bond that constitutes the backbone of the final product. Subsequent proton transfer regenerates the catalyst and yields the stable tert-Butyl (3-oxo-3-phenylpropyl)carbamate.

Caption: The Mannich reaction pathway for the synthesis of the target carbamate.

Experimental Protocol: A Self-Validating System

The following protocol represents a generalized yet robust procedure for the synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate, designed for reproducibility and high yield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetophenone | 120.15 | 12.0 g | 0.10 |

| Paraformaldehyde | (30.03)n | 3.3 g | 0.11 |

| tert-Butyl carbamate | 117.15 | 11.7 g | 0.10 |

| Hydrochloric Acid (conc.) | 36.46 | 10 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (12.0 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), tert-butyl carbamate (11.7 g, 0.10 mol), and ethanol (200 mL).

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid (10 mL) to the stirred mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl (3-oxo-3-phenylpropyl)carbamate as a white to light yellow solid.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Melting Point | 59.0 to 63.0 °C |

| Appearance | White to Light yellow powder/crystal |

| Purity (HPLC) | >98.0% |

(Data sourced from TCI Chemicals)

The Role of the Boc Group: A Shield in the Synthetic Arena

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex drug molecules. Its prevalence is due to a unique combination of stability and facile, orthogonal removal.

The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to liberate the free amine.[3] This orthogonality is crucial in multi-step syntheses where other protecting groups may be present.

Caption: The acid-catalyzed deprotection of the Boc group.

Applications in Drug Discovery and Beyond: A Versatile Scaffold

The utility of tert-Butyl (3-oxo-3-phenylpropyl)carbamate extends far beyond its synthesis. As a protected β-amino ketone, it serves as a key intermediate in the synthesis of a diverse array of biologically active molecules.[4]

-

Pharmaceutical Intermediates: The 3-amino-1-phenylpropan-1-one core is a common structural motif in many pharmaceutical agents. The Boc-protected form allows for the facile introduction of various substituents at the amine nitrogen, enabling the generation of libraries of compounds for screening in drug discovery programs.

-

Synthesis of Chiral Amines and Alcohols: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, and the Boc-protected amine allows for the synthesis of chiral β-amino alcohols, which are important building blocks for many natural products and pharmaceuticals.

-

Heterocyclic Synthesis: The bifunctional nature of the deprotected β-amino ketone makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines and piperidines.

Conclusion: A Testament to Enduring Synthetic Principles

tert-Butyl (3-oxo-3-phenylpropyl)carbamate stands as a testament to the enduring power of classical organic reactions, reimagined and refined for the demands of modern synthesis. Its efficient preparation via the Mannich reaction, coupled with the strategic utility of the Boc protecting group, has solidified its role as a valuable and versatile building block in the synthetic chemist's toolkit. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and reactivity of this key intermediate is not merely academic; it is a gateway to the creation of novel therapeutics that can address unmet medical needs.

References

-

PubChem. (n.d.). tert-butyl N-(3-oxo-3-phenylpropyl)carbamate. Retrieved February 2, 2026, from [Link]

-

CP Lab Safety. (n.d.). tert-Butyl (3-Oxo-3-phenylpropyl)carbamate, min 98%, 100 mg. Retrieved February 2, 2026, from [Link]

- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83.

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 109-120.

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 135.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Adams, R. (2011). The Mannich Reaction. Organic Reactions, 1-76.

-

Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

Sources

Methodological & Application

Application Note: Strategic Utilization of tert-Butyl (3-oxo-3-phenylpropyl)carbamate in N-Heterocyclic Scaffolding

Executive Summary

tert-Butyl (3-oxo-3-phenylpropyl)carbamate (CAS: 109633-22-9) serves as a bench-stable, "masked" precursor to 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline). While 1-pyrrolines are versatile electrophiles in heterocyclic synthesis, they are often unstable, prone to polymerization, or difficult to isolate.

By utilizing the N-Boc protected

Key Applications

-

Asymmetric Synthesis: Enantioselective reduction to chiral 2-phenylpyrrolidines.

-

Quaternary Center Formation: Grignard/Organolithium addition to the generated cyclic imine.

-

Scaffold Diversification: Precursor for substituted indoles and pyrroles via oxidative aromatization.

Mechanistic Workflow & Logic

The utility of this reagent relies on the Deprotection-Cyclization-Functionalization (DCF) sequence. The Boc group prevents premature cyclization. Upon exposure to acid, the amine is liberated and rapidly condenses with the pendant ketone to form the thermodynamically favored 5-membered cyclic imine.

Pathway Visualization

Figure 1: The divergent synthesis pathway starting from tert-Butyl (3-oxo-3-phenylpropyl)carbamate.

Protocol A: Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole (The Cyclic Imine)

Context: This intermediate is the electrophilic "hub" for all subsequent reactions. While it can be isolated, it is best used immediately or stored under inert atmosphere at -20°C.

Materials

-

tert-Butyl (3-oxo-3-phenylpropyl)carbamate (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ solution[1]

Step-by-Step Methodology

-

Deprotection: Dissolve the starting carbamate in DCM (0.2 M). Add TFA (10 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material) or LCMS.

-

Note: The intermediate formed here is the open-chain ammonium salt.

-

-

Cyclization: Cool the mixture to 0°C. Slowly quench with saturated aqueous NaHCO₃ until pH > 8.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

-

Result: A pale yellow oil (5-phenyl-3,4-dihydro-2H-pyrrole).

-

QC Check: ¹H NMR (CDCl₃) should show a triplet at ~4.0 ppm (C-5 protons adjacent to N) and disappearance of the Boc singlet.

-

Protocol B: Asymmetric Synthesis of (S)-2-Phenylpyrrolidine

Context: Direct reduction of the cyclic imine using Asymmetric Transfer Hydrogenation (ATH) provides high enantioselectivity, avoiding the need for chiral resolution later.

Reagents & Catalysts[1][2][4][6][7][8][9][10][11][12][13]

-

Substrate: Freshly prepared 5-phenyl-3,4-dihydro-2H-pyrrole (from Protocol A).

-

Catalyst: RuCl (Noyori-type catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture).

Experimental Procedure

-

Inertion: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve the cyclic imine (1.0 mmol) in dry DCM (5 mL).

-

Catalyst Addition: Add the Ruthenium catalyst (1.0 mol%).

-

H-Donor Addition: Add the HCOOH/Et₃N mixture (5.0 equiv) via syringe.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Self-Validating Step: Monitor the disappearance of the imine C=N stretch (~1620 cm⁻¹) via IR spectroscopy or the shift of the α-proton in NMR.

-

-

Workup: Quench with water. Basify with 1M NaOH to pH 10 (ensures product is in free base form). Extract with DCM.[1]

-

Purification: Flash chromatography (SiO₂, DCM/MeOH/NH₄OH).

Data Summary: Expected Outcomes

| Parameter | Specification | Notes |

| Yield | > 85% | High conversion efficiency. |

| ee (Enantiomeric Excess) | > 92% | Dependent on catalyst purity and temperature. |

| Appearance | Colorless Oil | Oxidizes to brown upon air exposure. |

Protocol C: Synthesis of 2,2-Disubstituted Pyrrolidines (Grignard Addition)

Context: The cyclic imine C=N bond is highly electrophilic. Adding a Grignard reagent installs a quaternary center at the 2-position, a scaffold difficult to access via standard alkylation.

Experimental Procedure

-

Preparation: Prepare a solution of 5-phenyl-3,4-dihydro-2H-pyrrole (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

-

Nucleophile Addition: Add Methylmagnesium Bromide (3.0 M in ether, 1.5 equiv) dropwise over 10 minutes.

-

Critical Control: Maintain low temperature to prevent ring-opening or over-alkylation.

-

-

Activation: Add BF₃·OEt₂ (1.1 equiv) if the imine is sluggish (Lewis acid activation). Note: Usually not required for reactive Grignards.

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with Ethyl Acetate. The product is the 2-methyl-2-phenylpyrrolidine.

Troubleshooting & Quality Control

Stability of the Reagent

The N-Boc parent compound is stable at room temperature for >1 year. However, once deprotected, the cyclic imine must be used immediately.

-

Sign of Degradation: The cyclic imine turns dark brown/black (polymerization) if left neat at Room Temp.

NMR Diagnostic Markers

| Compound | Key Signal (¹H NMR, CDCl₃) |

| N-Boc Precursor | Singlet ~1.4 ppm (9H, Boc); Triplet ~2.9 ppm (CH₂-CO) |

| Cyclic Imine | Disappearance of Boc; Triplet ~4.0 ppm (CH₂-N=C) |

| Pyrrolidine Product | Upfield shift of CH-N to ~3.0–3.5 ppm; Broad singlet (NH) |

References

-

Synthesis of 2-Substituted 1-Pyrrolines

-

Gomes, C. S. B., et al. "5-Phenyl-3,4-dihydro-2H-pyrrole: the first example of a planar monosubstituted 1-pyrroline."[7] Acta Crystallographica Section C, 2008.

-

-

Asymmetric Transfer Hydrogenation of Cyclic Imines

-

Ros, A., et al. "Asymmetric Transfer Hydrogenation of Cyclic Imines." Chemical Reviews, 2003. (General methodology applied to 1-pyrrolines).[7]

-

-

General Reactivity of N-Boc-amino Ketones

- ChemicalBook. "tert-Butyl (3-oxo-3-phenylpropyl)

-

Application in Alkaloid Synthesis

- Nagel, M., et al. "Synthesis of substituted pyrrolidines via 1-pyrrolines." Tetrahedron Letters, 2020.

Sources

- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 3. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Optimization of Grignard Additions to N-Boc-3-Amino-1-Phenylpropan-1-one

Executive Summary

The addition of Grignard reagents to tert-butyl (3-oxo-3-phenylpropyl)carbamate presents a classic yet often underestimated challenge in medicinal chemistry: the competition between nucleophilic addition and Brønsted-acid/base chemistry. This application note outlines a robust protocol for synthesizing tertiary alcohols from this substrate. The critical success factor is the "Sacrificial Equivalent" strategy, necessitating a specific stoichiometry to account for the acidic carbamate proton (

Strategic Analysis & Mechanistic Insight

The "Sacrificial Equivalent" Requirement

The substrate contains a secondary carbamate (Boc-NH-). While the Boc group protects the nitrogen from nucleophilic attack, the N-H proton remains acidic relative to the highly basic Grignard reagent (R-MgX).

Upon addition, the first equivalent of Grignard acts immediately as a base, not a nucleophile:

Implication: If a standard 1.1 equivalent stoichiometry is used, the reaction will stall at 10% conversion (assuming 1.0 eq is consumed by deprotonation). A minimum of 2.2 to 3.0 equivalents is required to drive the subsequent nucleophilic attack on the ketone.

Chelation Control (Cram's Chelation Model)

The intermediate magnesium amide (

-

Stereochemical Outcome: If the Grignard reagent adds to create a new chiral center, this chelation often directs the nucleophile to attack from the less hindered face, potentially inducing high diastereoselectivity (if a pre-existing chiral center exists nearby).

Materials & Equipment

Reagent Selection

-

Substrate: tert-Butyl (3-oxo-3-phenylpropyl)carbamate (Dried under high vacuum for >4 hours).

-

Grignard Reagent: Freshly prepared or titrated commercial solution (e.g., Phenylmagnesium bromide, Methylmagnesium bromide).

-

Note: Titration is mandatory. Commercial bottles often degrade.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

).-

Recommendation:THF is preferred for solubility of the magnesium amide intermediate.

-

Equipment

-

Flame-dried or oven-dried glassware (

). -

Inert atmosphere manifold (Argon or Nitrogen).

-

Low-temperature bath (Ice/Water for

; Acetone/Dry Ice for

Experimental Protocol

Preparation (Scale: 10.0 mmol)

-

System Setup: Assemble a 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and internal temperature probe under positive Argon pressure.

-

Substrate Dissolution: Charge the RBF with tert-butyl (3-oxo-3-phenylpropyl)carbamate (2.49 g, 10.0 mmol). Add anhydrous THF (50 mL, 0.2 M concentration).

-

Thermal Equilibration: Cool the solution to 0°C using an ice-water bath.

-

Why? Although the reaction requires energy, starting cold manages the exotherm of the initial deprotonation.

-

The "Sacrificial" Addition

-

First Equivalent Addition: Add the first 1.1 equivalents (11.0 mmol) of Grignard reagent dropwise over 15 minutes.

-

Observation Check: You will likely observe mild gas evolution (alkane release) and potentially a thick precipitate (magnesium amide).

-

Critical Pause: Stir for 15 minutes at 0°C to ensure complete deprotonation. The solution is now "activated."

-

Nucleophilic Addition

-

Second Equivalent Addition: Add the remaining 1.4–1.9 equivalents (14.0–19.0 mmol) of Grignard reagent dropwise.

-

Total Grignard: 2.5 to 3.0 equivalents relative to substrate.

-

-

Reaction Monitoring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

TLC/HPLC Check: Monitor the disappearance of the ketone. The intermediate magnesium alkoxide is stable; do not expect a new spot until after quench (in some TLC systems) or look for the shift in Rf.

-

Quench & Workup (Boc-Safe)

-

Quench: Cool back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

, 30 mL).-

Warning: Do NOT use HCl. Strong mineral acids will cleave the Boc group to form the free amine salt.

-

-

Extraction: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash: Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the necessary deprotonation path versus the productive addition path.

Caption: Figure 1. Sequential consumption of Grignard equivalents. The first equivalent is consumed by the acidic N-H proton, necessitating excess reagent for the desired carbonyl addition.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovered SM | Insufficient Grignard reagent. | The N-H proton consumed your reagent. Increase Grignard load to 3.0 equivalents . |

| Loss of Boc Group | Quench was too acidic or exothermic. | Use Sat. |

| Thick Precipitate Stalling Stirring | Formation of insoluble Mg-complexes. | Switch solvent to THF (better solubility than Ether) or increase solvent volume. |

| Tertiary Amine Impurities | Cyclization of alkoxide onto Boc. | Keep reaction temperature below RT ( |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

- Marcovici-Mizrahi, D., et al. (2004). "Reaction of Grignard Reagents with N-Boc-Protected Lactams." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2023). tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate. National Center for Biotechnology Information. Link

- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard protocols for handling air-sensitive Grignard reagents).

Application Note: Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Abstract & Strategic Significance

The reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate (CAS: 333387-97-6) to its corresponding alcohol, tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS: 257892-43-6), is a pivotal transformation in the synthesis of serotonin reuptake inhibitors (SSRIs), specifically the Fluoxetine (Prozac) and Atomoxetine class of therapeutics.

This transformation presents a classic chemoselectivity challenge: reducing an aryl ketone in the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group. Furthermore, as the resulting alcohol contains a stereocenter at the benzylic position, control over enantioselectivity is often critical for modern drug development.

This guide details two validated protocols:

-

Protocol A (Racemic): A robust, cost-effective Sodium Borohydride (

) reduction for generating racemic standards or non-chiral intermediates. -

Protocol B (Enantioselective): A Corey-Bakshi-Shibata (CBS) reduction for accessing high-enantiomeric excess (ee) chiral alcohols (

ee).

Chemical Strategy & Mechanism[1][2]

Substrate Analysis

-

Electrophile: The carbonyl carbon of the ketone is activated by the adjacent phenyl ring (benzylic ketone), making it susceptible to nucleophilic hydride attack.

-

Protecting Group: The Boc carbamate is generally stable to basic and nucleophilic hydrides (e.g.,

, -

Solubility: The lipophilic Boc and Phenyl groups necessitate organic co-solvents (THF, MeOH, or DCM) rather than purely aqueous media.

Reaction Pathways

The reduction proceeds via the delivery of a hydride ion (

-

Racemic Route:

delivers hydride non-selectively, producing a 50:50 mixture of ( -

Asymmetric Route: The CBS catalyst (chiral oxazaborolidine) coordinates with Borane (

), activating it and rigidly orienting the ketone to force hydride delivery from a specific face, governed by steric minimization between the catalyst's phenyl groups and the substrate.

Decision Workflow

Figure 1: Decision tree for selecting the appropriate reduction methodology based on stereochemical requirements.

Experimental Protocols

Protocol A: Standard Racemic Reduction ( )

Objective: Efficient synthesis of (

Reagents:

-

Substrate: 1.0 g (1.0 equiv)

-

Sodium Borohydride (

): 182 mg (1.2 equiv) -

Methanol (MeOH): 10 mL (anhydrous preferred)

-

Tetrahydrofuran (THF): 5 mL (optional, for solubility)

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in a mixture of THF (5 mL) and MeOH (10 mL).

-

Note: If the substrate is an oil or gum, ensure full dissolution before proceeding. THF aids solubility of the lipophilic Boc-ketone.

-

-

Cooling: Place the flask in an ice-water bath (

). -

Addition: Add

(182 mg) portion-wise over 5 minutes.-

Caution: Gas evolution (

) will occur.[1] Ensure the vessel is vented (e.g., via a needle or open neck).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 2 hours.-

Monitoring: Check by TLC (30% EtOAc/Hexanes). The ketone (

) should disappear, and the alcohol (

-

-

Quench: Cool the mixture back to

. Slowly add Saturated Aqueous Ammonium Chloride (-

Critical: Do not use strong acids (HCl), as this will cleave the Boc group.

-

-

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (

mL). -

Drying: Wash combined organics with Brine (20 mL), dry over

, filter, and concentrate in vacuo. -

Purification: The crude product is often pure enough (

) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 10%

Protocol B: Enantioselective CBS Reduction

Objective: Synthesis of (

Reagents:

-

Substrate: 1.0 g (1.0 equiv)

-

(R)-Me-CBS (Corey-Bakshi-Shibata catalyst): 110 mg (0.1 equiv)

-

Note: Use (

)-CBS to target the (

-

-

Borane-THF complex (

): 1.0 M solution, 2.4 mL (0.6 equiv hydride source) -

Anhydrous THF: 15 mL

Step-by-Step Procedure:

-

Drying: Flame-dry a 50 mL 2-neck flask under Argon/Nitrogen flow.

-

Catalyst Prep: Add (

)-Me-CBS catalyst (0.4 mmol) and anhydrous THF (5 mL) to the flask. Cool to -

Borane Activation: Add the

solution (2.4 mL) to the catalyst. Stir for 10 minutes. -

Substrate Addition: Dissolve the ketone substrate (1.0 g) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via a syringe pump or addition funnel.

-

Reaction: Stir at

for 1 hour. Monitor by TLC.[5][6] -

Quench: Carefully add Methanol (2 mL) dropwise at

.-

Safety: Vigorous

evolution.

-

-

Workup: Warm to room temperature. Add 1N NaOH (5 mL) and stir for 20 minutes to break up boron complexes. Extract with Diethyl Ether or EtOAc (

mL). -

Purification: Flash chromatography is required to remove the catalyst residue.

Analytical Data & Validation

Expected Data

| Parameter | Ketone (Starting Material) | Alcohol (Product) |

| Appearance | White/Yellow Solid or Oil | White Solid or Viscous Oil |

| 1H NMR (Diagnostic) | ||

| IR Spectroscopy |

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Separation: Enantiomers typically separate with

.

Troubleshooting & Safety

Common Pitfalls

-

Boc Deprotection: Avoid temperatures

during workup or rotary evaporation if the solution is slightly acidic. Always ensure the aqueous quench is neutral or slightly basic ( -

Incomplete Reaction (CBS): Moisture kills the borane reagent. Ensure all solvents are anhydrous (Karl Fischer

ppm water). -

Racemization: The product is a benzylic alcohol. It is generally stable, but exposure to strong Lewis acids can cause racemization via carbocation formation.

Safety Hazards

-

Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with water/acid.

-

Borane-THF: Highly flammable; may form explosive peroxides on long storage. Store at

and use under inert atmosphere.

References

-

Synthesis of Fluoxetine Precursors (Racemic Reduction)

- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (1998). "Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory.

-

CBS Reduction of Phenyl Ketones (General Protocol)

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925–7926.

-

Boc Group Stability & Properties

-

Substrate Data

- PubChem Compound Summary for CID 121548 (3-amino-1-phenylpropan-1-ol deriv

Sources

- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 2. tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | 198896-26-3 | Benchchem [benchchem.com]

- 3. US6025517A - Fluoxetine process from benzoylacetonitrile - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. tert-Butyl (3-Oxo-3-phenylpropyl)carbamate | 333387-97-6 | TCI AMERICA [tcichemicals.com]

Application Note: High-Efficiency Synthesis of Anti-Inflammatory Pharmacophores from tert-Butyl (3-oxo-3-phenylpropyl)carbamate

[1]

1Executive Summary

This application note details the synthetic utility of tert-Butyl (3-oxo-3-phenylpropyl)carbamate (CAS 333387-97-6) as a privileged scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and neurokinin-1 (NK1) antagonists.[1]

Functionally, this molecule is a Boc-protected

-

The Ketone (

): A handle for reductive amination, asymmetric reduction, or heterocycle formation (e.g., pyrazoles). -

The Carbamate (NH-Boc): A robust protecting group that allows for harsh modifications of the ketone before being deprotected to release a primary amine for further library diversification.[1]

This guide provides validated protocols for transforming this scaffold into two distinct classes of anti-inflammatory agents: 1,3-amino alcohols (via diastereoselective reduction) and substituted diamines (via reductive amination).

Strategic Synthesis Workflow

The following flowchart illustrates the "Divergent Synthesis" strategy. By selecting specific reagents, researchers can direct the scaffold toward three distinct pharmacophore classes common in anti-inflammatory drug discovery.

Figure 1: Divergent synthesis pathways utilizing the Boc-protected Mannich base scaffold.

Mechanism of Action & Rationale

The Mannich Base Pharmacophore

The parent structure (

The 1,3-Amino Alcohol Motif

Reducing the ketone yields a

-

NK1 Antagonists: Agents that block Substance P, reducing neurogenic inflammation.

-

SSRI/Anti-inflammatory Hybrids: Similar to the structure of Fluoxetine, these derivatives modulate CNS-driven inflammatory responses.

Experimental Protocols

Protocol A: Functionalization via Reductive Amination

Objective: To synthesize a library of secondary amines without deprotecting the Boc group.[1] This method avoids the formation of toxic byproducts and ensures high chemoselectivity.[1]

Rationale: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)

Materials:

-

Scaffold: tert-Butyl (3-oxo-3-phenylpropyl)carbamate (1.0 equiv)[1]

-

Amine Partner: Primary or Secondary Amine (1.1 equiv)

-

Reducing Agent: NaBH(OAc)

(1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic Acid (1.0 equiv) - Crucial for ketone activation[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry reaction vial, dissolve the scaffold (250 mg, 1.0 mmol) and the amine partner (1.1 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes to promote imine/iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(318 mg, 1.5 mmol) portion-wise over 5 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

-

Quench: Quench with saturated aqueous NaHCO

(10 mL). -

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexane:EtOAc).

Expected Yield: 75–90% depending on the steric hindrance of the amine partner.[1]

Protocol B: Diastereoselective Reduction to -Amino Alcohols

Objective: To convert the ketone into a chiral alcohol, generating the 1,3-amino alcohol core found in many bio-active alkaloids.[1]

Materials:

-

Reducing Agent: Sodium Borohydride (NaBH

) -

Solvent: Methanol (MeOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve the scaffold (1.0 mmol) in MeOH (10 mL) and cool to 0°C.

-

Reduction: Add NaBH

(1.5 mmol) slowly. The reaction is exothermic; maintain temperature <5°C during addition.[1] -

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (the alcohol is significantly more polar than the ketone).

-

Work-up: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with DCM.

-

Stereochemistry Note: This protocol yields a racemic alcohol.[1] For enantioselective synthesis, replace NaBH

with (R)- or (S)-CBS catalyst and borane-THF complex.[1]

Protocol C: Cyclization to Pyrazoles (COX-2 Inhibitor Synthesis)

Objective: To form a pyrazole ring, a classic pharmacophore for COX-2 selective inhibitors (e.g., Celecoxib).

Mechanism: The

Procedure Summary:

-

Reflux the scaffold with Hydrazine Hydrate (or substituted hydrazine) in Ethanol for 4–6 hours.

-

The intermediate hydrazone undergoes intramolecular cyclization.[1]

-

Note: The Boc group may be thermally cleaved under prolonged reflux; monitor carefully or use acid catalysis to facilitate simultaneous deprotection/cyclization if the free amine pyrazole is desired.[1]

Quality Control & Data Analysis

Data Presentation Standards: All synthesized derivatives must be characterized to confirm the integrity of the Boc group and the transformation of the ketone.

| Analytical Method | Parameter | Acceptance Criteria |

| 1H NMR (CDCl3) | Boc Singlet | |

| 1H NMR (CDCl3) | Ketone | Triplet at |

| IR Spectroscopy | Carbonyl Stretch | Ketone: ~1680 cm |

| HPLC | Purity | >95% (Area under curve) at 254 nm. |

Visualizing the Reaction Pathway (Graphviz):

Figure 2: Mechanism of Reductive Amination.[1] The formation of the iminium ion is the rate-determining step facilitated by acetic acid.[1]

References

-

Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[3][6] European Journal of Medicinal Chemistry, 89, 743-816.

-

Sujith, K.V., et al. (2009). "Synthesis and Anti-Inflammatory Activity of Mannich Bases of Fenamic Acid." ResearchGate.[1][7]

-

Bala, S., et al. (2014). "Mannich Bases: An Important Pharmacophore in Present Scenario."[1][3][8] BioMed Research International.[1]

-

Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]

- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

Experimental protocol for reactions with tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Application Note: Advanced Protocols for tert-Butyl (3-oxo-3-phenylpropyl)carbamate

Executive Summary & Strategic Value

tert-Butyl (3-oxo-3-phenylpropyl)carbamate (CAS: 333387-97-6) is a high-value bifunctional building block featuring a masked primary amine (Boc-protected) and an electrophilic ketone (acetophenone moiety). Its structural integrity allows for orthogonal functionalization, making it a linchpin in the synthesis of

This guide moves beyond basic catalog data to provide field-tested protocols for handling this compound's specific reactivity profile. The core challenge addressed here is managing the cyclization-polymerization equilibrium upon deprotection and optimizing the carbonyl reactivity without compromising the carbamate integrity.

Technical Specifications & Properties

| Property | Specification | Critical Note |

| CAS Number | 333387-97-6 | Verify batch identity via NMR before use. |

| Formula | MW: 249.31 g/mol | |

| Appearance | White to light yellow powder | Yellowing indicates surface oxidation/impurity. |

| Melting Point | 59.0 – 63.0 °C | Low MP requires cold storage (<15°C) to prevent caking. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Poor solubility in Hexanes/Water. |

| pKa (est) | ~19 (Alpha-proton), ~10 (NH) | Alpha-protons are acidic; avoid strong bases (e.g., NaH) unless enolization is desired. |

Core Reactivity & Divergent Synthesis Workflow

The utility of this scaffold lies in its ability to serve as a "switch" for divergent synthesis. The following diagram illustrates the decision matrix for chemists: